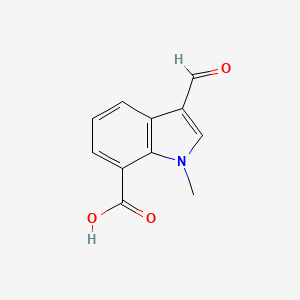

3-Formyl-1-methyl-1H-indole-7-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H9NO3 |

|---|---|

Molekulargewicht |

203.19 g/mol |

IUPAC-Name |

3-formyl-1-methylindole-7-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-12-5-7(6-13)8-3-2-4-9(10(8)12)11(14)15/h2-6H,1H3,(H,14,15) |

InChI-Schlüssel |

OBBQNZXBAMVGKR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C2=C1C(=CC=C2)C(=O)O)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-Formyl-1-methyl-1H-indole-7-carboxylic acid typically involves several steps, starting from readily available precursors. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The formyl and carboxylic acid groups are then introduced through subsequent functionalization reactions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .

Analyse Chemischer Reaktionen

3-Formyl-1-methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Formyl-1-methyl-1H-indole-7-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Formyl-1-methyl-1H-indole-7-carboxylic acid exerts its effects involves interactions with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways such as inflammation, cell proliferation, and apoptosis . The specific molecular targets and pathways involved depend on the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 3-Formyl-1-methyl-1H-indole-7-carboxylic acid

- CAS Number : 2060024-53-3

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

- Structural Features :

- 1-Position : Methyl group (–CH₃) attached to the indole nitrogen.

- 3-Position : Formyl group (–CHO), enhancing electrophilic reactivity.

- 7-Position : Carboxylic acid (–COOH), contributing to acidity and hydrogen-bonding capacity.

Synthesis and Applications :

This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing indole-fused heterocycles (e.g., thiazole derivatives) via condensation reactions . Its methyl group at the 1-position improves metabolic stability compared to unmethylated analogs, making it valuable in drug discovery pipelines .

Comparison with Similar Indole Derivatives

Structural and Functional Comparisons

Reactivity and Functional Group Analysis

Electrophilic Reactivity :

- The 3-formyl group in 3-formyl-1-methyl-1H-indole-7-carboxylic acid facilitates nucleophilic additions (e.g., condensation with amines or thiols) . This contrasts with halogenated analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), where the –Cl group directs electrophilic substitution .

- The carboxylic acid at position 7 enables salt formation or esterification, improving solubility or enabling prodrug strategies .

Acidity and Hydrogen Bonding :

Spectral and Analytical Data

¹³C-NMR :

Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) of similar compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid) confirms molecular ions at m/z 189.167 .

Biologische Aktivität

3-Formyl-1-methyl-1H-indole-7-carboxylic acid is a notable compound within the indole family, distinguished by its unique structural features, including a formyl group at the third position and a carboxylic acid at the seventh position of the indole ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C11H9NO3

- Molecular Weight : 189.17 g/mol

Antimicrobial Activity

Indole derivatives, including 3-formyl-1-methyl-1H-indole-7-carboxylic acid, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Antiviral Activity

The compound's antiviral potential has been highlighted in studies focusing on its ability to inhibit viral replication. For instance, similar indole derivatives have shown effectiveness against HIV integrase, with modifications enhancing their inhibitory activity significantly. The binding interactions with viral enzymes suggest a promising avenue for therapeutic applications against viral infections .

Anticancer Properties

3-Formyl-1-methyl-1H-indole-7-carboxylic acid has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to influence cellular receptors is critical for its anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is evident from its ability to inhibit cyclooxygenase (COX) enzymes. Research has shown that derivatives of indole can suppress COX activity, leading to reduced production of pro-inflammatory mediators. The structure–activity relationship (SAR) studies indicate that specific modifications can enhance these effects .

Structure–Activity Relationship (SAR)

The biological activity of 3-formyl-1-methyl-1H-indole-7-carboxylic acid is closely linked to its structural characteristics. The presence of both an aldehyde and a carboxylic acid group allows for diverse interactions with biological targets. Comparative analysis with similar compounds reveals that modifications at specific positions can significantly alter their biological efficacy.

| Compound Name | CAS Number | Key Features | IC50 (μM) |

|---|---|---|---|

| 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid | 893732-02-0 | Methoxy group; different formyl position | 5.5 |

| 3-Formyl-1-methyl-1H-indole-6-carboxylic acid | 2060025-42-3 | Different carboxylic position | 4.8 |

| Indole-7-carboxylic acid | 1670-83-3 | Lacks formyl group; simpler structure | >10 |

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of an indole derivative structurally related to 3-formyl-1-methyl-1H-indole-7-carboxylic acid against HIV integrase. The derivative exhibited an IC50 value of 0.13 μM, indicating potent inhibition of viral replication through chelation with Mg²⁺ ions in the active site of integrase .

Case Study 2: Anticancer Mechanisms

Research conducted on the anticancer effects revealed that treatment with 3-formyl-1-methyl-1H-indole-7-carboxylic acid led to significant apoptosis in various cancer cell lines. Mechanistic studies indicated that the compound modulates key pathways such as p53 and NF-kB, which are crucial in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.